2,5,6-Trichlorobenzo[d]oxazole
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Overview
Description
2,5,6-Trichlorobenzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of chlorine atoms at positions 2, 5, and 6 enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichlorobenzo[d]oxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trichlorobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of benzoxazole-quinone derivatives.
Reduction: Formation of dihydrobenzoxazole derivatives.
Scientific Research Applications
2,5,6-Trichlorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets such as DNA and enzymes.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,5,6-Trichlorobenzo[d]oxazole exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. For example, its interaction with DNA topoisomerases can inhibit DNA replication, making it a potential anticancer agent.
Comparison with Similar Compounds
- 2,4,6-Trichloro-1,3-benzoxazole
- 2,5-Dichloro-1,3-benzoxazole
- 2,6-Dichloro-1,3-benzoxazole
Comparison: 2,5,6-Trichlorobenzo[d]oxazole is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of biological activity. The presence of three chlorine atoms can enhance its electron-withdrawing properties, making it more reactive towards nucleophiles and potentially more potent in biological assays.
Properties
IUPAC Name |
2,5,6-trichloro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLGHNBLGXOPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442777 |
Source
|
Record name | 2,5,6-Trichloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177268-36-9 |
Source
|
Record name | 2,5,6-Trichloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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